molecular formula C9H12N2O2 B15222838 Methyl (R)-6-(1-aminoethyl)nicotinate

Methyl (R)-6-(1-aminoethyl)nicotinate

Cat. No.: B15222838
M. Wt: 180.20 g/mol
InChI Key: VYMQJIUJCFCVRL-ZCFIWIBFSA-N
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Description

Methyl ®-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an ®-1-aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the ®-1-aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the ®-1-aminoethyl group can be introduced through a reductive amination process using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of Methyl ®-6-(1-aminoethyl)nicotinate may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl ®-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-5-(1-aminoethyl)picolinate
  • Methyl ®-4-(1-aminoethyl)benzoate
  • Methyl ®-4-(1-aminoethyl)nicotinate

Uniqueness

Methyl ®-6-(1-aminoethyl)nicotinate is unique due to its specific structural features, such as the position of the ®-1-aminoethyl group on the nicotinic acid moiety. This structural uniqueness may confer distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m1/s1

InChI Key

VYMQJIUJCFCVRL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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